3-cyclopropyl-1-ethyl-1H-pyrazole
Overview
Description
3-cyclopropyl-1-ethyl-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, and a cyclopropyl group at position 3. This compound is part of the pyrazole family, which is known for its diverse applications in various fields such as medicinal chemistry, agrochemistry, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-1-ethyl-1H-pyrazole can be achieved through several methods. One common approach involves the cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes under mild conditions . Another method includes the condensation of ketones or aldehydes with hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to yield pyrazoles .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cycloaddition reactions using safe and stable isocyanides. These reactions are conducted under controlled conditions to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-cyclopropyl-1-ethyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different pyrazole derivatives.
Reduction: Reduction reactions can modify the pyrazole ring, leading to the formation of pyrazolines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for oxidation, hydrazine for condensation reactions, and various catalysts such as copper and palladium for substitution reactions .
Major Products Formed
The major products formed from these reactions include 3,5-disubstituted pyrazoles, 3,4,5-trisubstituted pyrazoles, and various pyrazoline derivatives .
Scientific Research Applications
3-cyclopropyl-1-ethyl-1H-pyrazole has numerous applications in scientific research:
Chemistry: It serves as a versatile scaffold for the synthesis of more complex heterocyclic systems.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-cyclopropyl-1-ethyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It can also modulate receptor activity by binding to receptor sites and altering their signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives such as 3,5-dimethylpyrazole, 3-phenylpyrazole, and 3,4,5-trisubstituted pyrazoles .
Uniqueness
What sets 3-cyclopropyl-1-ethyl-1H-pyrazole apart is its unique cyclopropyl group at position 3, which imparts distinct chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable compound in various applications .
Properties
IUPAC Name |
3-cyclopropyl-1-ethylpyrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-2-10-6-5-8(9-10)7-3-4-7/h5-7H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVWUFBYNBFOLHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C2CC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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